Boc-Glu-OtBu
CAS No.: 24277-39-2
Cat. No.: VC21543844
Molecular Formula: C14H25NO6
Molecular Weight: 303.35 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 24277-39-2 |
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Molecular Formula | C14H25NO6 |
Molecular Weight | 303.35 g/mol |
IUPAC Name | 5-[(2-methylpropan-2-yl)oxy]-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid |
Standard InChI | InChI=1S/C14H25NO6/c1-13(2,3)20-11(18)9(7-8-10(16)17)15-12(19)21-14(4,5)6/h9H,7-8H2,1-6H3,(H,15,19)(H,16,17) |
Standard InChI Key | YMOYURYWGUWMFM-UHFFFAOYSA-N |
Isomeric SMILES | CC(C)(C)OC(=O)[C@H](CCC(=O)O)NC(=O)OC(C)(C)C |
SMILES | CC(C)(C)OC(=O)C(CCC(=O)O)NC(=O)OC(C)(C)C |
Canonical SMILES | CC(C)(C)OC(=O)C(CCC(=O)O)NC(=O)OC(C)(C)C |
Chemical Structure and Properties
Boc-Glu-OtBu is characterized by the presence of tert-butoxycarbonyl (Boc) protection on the amino group and tert-butyl ester (OtBu) protection on the carboxylic acid group of glutamic acid. This dual protection strategy provides stability during peptide synthesis while allowing selective deprotection when needed.
Physical and Chemical Characteristics
The compound exhibits several important physicochemical properties that make it suitable for laboratory and industrial applications:
Property | Value |
---|---|
Molecular Formula | C₁₄H₂₅NO₆ |
Molecular Weight | 303.36 g/mol |
Physical State (20°C) | Solid |
Storage Temperature | Refrigerated (0-10°C) |
Storage Conditions | Under inert gas |
Conditions to Avoid | Air sensitive, Heat sensitive |
CAS Number | 13726-84-6 |
This compound requires careful handling and storage due to its sensitivity to air and heat, necessitating refrigeration and storage under inert gas conditions .
Structural Features
The structure of Boc-Glu-OtBu includes three key components: the glutamic acid backbone, the Boc protecting group on the alpha-amino position, and the tert-butyl ester group on the gamma-carboxylic acid. This configuration creates a molecule that can participate in peptide bond formation while maintaining protection of reactive functional groups.
Related Derivatives
Several important derivatives of Boc-Glu-OtBu exist, each with specialized applications in peptide chemistry.
Boc-Glu(OtBu)-OSu
A significant derivative is Boc-Glu(OtBu)-OSu (CAS: 32886-55-8), which contains an additional N-hydroxysuccinimide (OSu) ester activation group. This activated form facilitates peptide coupling reactions by improving reactivity .
Property | Boc-Glu(OtBu)-OSu Value |
---|---|
Molecular Formula | C₁₈H₂₈N₂O₈ |
Molecular Weight | 400.43 g/mol |
Solubility | Soluble in DMSO |
Storage | -20°C |
This activated derivative is particularly valuable when rapid and efficient peptide coupling is required, as the OSu group serves as an excellent leaving group during amide bond formation .
Boc-Glu(OtBu)-OH
Another closely related compound is Boc-Glu(OtBu)-OH, which features protection on the gamma-carboxyl group while leaving the alpha-carboxyl group free for coupling reactions. This selective protection pattern enables site-specific reactions in complex peptide synthesis .
Synthesis Applications
Boc-Glu-OtBu serves as a critical building block in peptide chemistry and pharmaceutical research due to its well-designed protection pattern.
Role in Peptide Synthesis
In solid-phase peptide synthesis (SPPS), Boc-Glu-OtBu provides several advantages:
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Selective reactivity at the alpha-carboxyl group
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Protection of the side chain carboxyl group from unwanted reactions
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Compatibility with various coupling methods
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Mild deprotection conditions that preserve peptide integrity
These characteristics make it an essential component for researchers synthesizing complex peptides with glutamic acid residues .
Monomer Synthesis
Research has demonstrated that N-Boc-L-glutamic acid α-tert-butyl ester (NBoc-Glu-OtBu) can serve as a starting material for synthesizing various vinyl monomers. For example, it has been used to create monomers like NBoc-Glu-OtBu-MA and NBoc-Glu-OtBu-AAm through appropriate chemical modifications .
The synthesis processes typically involve:
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Reaction of the unprotected carboxylic acid group with appropriate reagents
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Verification through NMR spectroscopy showing typical vinyl signals (δ = 5.80–6.37 ppm)
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Confirmation via mass spectrometry (e.g., HR ESI-MS measurements)
Such monomers can be subsequently polymerized to create functional polymers with pendant glutamic acid groups for various applications .
Stock Solution Preparation
For laboratory applications, proper preparation of Boc-Glu-OtBu stock solutions is essential for experimental consistency. The following table provides guidance for preparing solutions of various concentrations:
Concentration | For 1 mg | For 5 mg | For 10 mg |
---|---|---|---|
1 mM | 3.30 mL | 16.48 mL | 32.96 mL |
5 mM | 0.66 mL | 3.30 mL | 6.59 mL |
10 mM | 0.33 mL | 1.65 mL | 3.30 mL |
These calculations are based on the molecular weight of the parent compound (303.36 g/mol). When storing prepared solutions, it is recommended to:
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Avoid repeated freezing and thawing
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Store separately in aliquots
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Use within 1 month when stored at -20°C
Polymer Chemistry Applications
Recent research has explored using Boc-Glu-OtBu derivatives in polymer science, particularly for creating functional polymers with controlled properties.
Backbone Chemistry Effects
Studies have demonstrated that the polymer backbone chemistry significantly influences interactions with amino acid-containing side chains. For instance, polymers derived from Boc-Glu-OtBu with different backbone structures (e.g., methacrylate, acrylamide) exhibit varying hydrodynamic volumes in solution .
The impacts of backbone chemistry were observed through:
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Size exclusion chromatography (SEC) showing monomodal distributions
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Narrow dispersity (Ð < 1.3) for all synthesized polymers
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Variations in retention time related to hydrodynamic volume
These findings highlight how backbone chemistry can be tailored to control polymer properties for specific applications .
Deprotection Effects
After deprotection under acidic conditions, aqueous SEC measurements demonstrated the stability of all Boc-Glu-OtBu-derived polymers. Interestingly, the hydrodynamic diameter of polymers (both before and after deprotection) varied depending on their polymer backbone, indicating the backbone chemistry's significant impact on solution behavior .
Research and Development Considerations
When working with Boc-Glu-OtBu in research settings, several important considerations should be kept in mind.
Applications in Biological Research
Boc-Glu-OtBu has found diverse applications in biological and pharmaceutical research contexts.
Peptide Stability Studies
Research has shown that peptides incorporating glutamic acid residues derived from Boc-Glu-OtBu can exhibit enhanced stability compared to other amino acids. This improved stability includes greater resistance to enzymatic degradation, which is particularly valuable for therapeutic peptide development.
Drug Development Applications
The compound serves as an intermediate in the synthesis of complex molecules for pharmaceutical applications, including:
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Peptide-based drugs
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Therapeutic agents targeting specific biological pathways
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Long-acting analogs of naturally occurring peptides
In vivo studies have demonstrated that certain macrocyclic compounds derived from Boc-Glu-OtBu derivatives can exhibit antibacterial properties, inhibiting bacterial growth and showing potential as therapeutic agents against resistant strains.
Comparison with Alternative Protection Strategies
Several protection strategies exist for glutamic acid in peptide synthesis, each with distinct advantages and limitations.
Alternative Protection Groups
Protection Strategy | Advantages | Limitations |
---|---|---|
Boc/OtBu | Stable to bases, nucleophiles; Orthogonal deprotection | Requires strong acids for Boc removal |
Fmoc/OtBu | Mild Fmoc removal (bases); Compatible with acid-sensitive peptides | Base-sensitive; More expensive |
Boc/OBzl | Differential deprotection possible; Robust chemistry | Hydrogenolysis required for OBzl; HF often needed |
The Boc/OtBu protection strategy used in Boc-Glu-OtBu offers orthogonal protection, allowing selective deprotection of either the Boc group (using TFA) or the tert-butyl ester (using stronger acids) as needed.
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